4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Overview
Description
Pyrido[2,3-d]pyrimidin-2(1H)-one is a type of chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is typically catalyzed by a base such as potassium t-butoxide and carried out under reflux conditions .Chemical Reactions Analysis
Pyrimidine derivatives have been shown to exhibit a variety of biological activities, including anticancer , antiviral, antioxidant, and antimicrobial effects . These activities are often attributed to their ability to interact with various biological targets, such as CDK2, a protein kinase that plays a key role in cell cycle regulation .Scientific Research Applications
1. Pharmacological Effects on Smooth Muscle
4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, also known as YM976, exhibits significant pharmacological effects, particularly as a phosphodiesterase type 4 inhibitor. It has been shown to relax bovine tracheal smooth muscle contracted with histamine, indicating a potential application in respiratory disorders. Its relaxant effects were more potent than those of theophylline, another well-known bronchodilator. This action is thought to be through a cyclic AMP-dependent mechanism (Moriuchi et al., 2003).
2. Impact on Adipocyte Differentiation
Research in 2023 indicated that YM976 significantly impacts adipocyte differentiation. It was found to decrease lipid accumulation in 3T3-L1 cells, which are commonly used to study fat cell development. The compound reduced the expression levels of key regulators in adipocyte differentiation like PPARγ and C/EBPα and their lipogenic markers, suggesting its potential in managing obesity-related complications (Kim et al., 2023).
3. Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer properties of pyrimidine derivatives. For instance, compounds with the core structure of pyrido[2,3-d]pyrimidine have shown potential as antimicrobial and anticancer agents. These studies indicate the broad spectrum of biological activities that such compounds, including 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, can possess (Hafez et al., 2016).
4. Role in Heterocyclic Synthesis
This compound also plays a role as a building block in heterocyclic synthesis. It is utilized in the synthesis of various heterocyclic compounds that are expected to have biological activity, such as pyranopyrimidine and pyranopyridine derivatives. This highlights its utility in the field of medicinal chemistry and drug development (Elian et al., 2014).
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYNNKDDXKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424991 | |
Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
CAS RN |
191219-80-4 | |
Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM-976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-976 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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